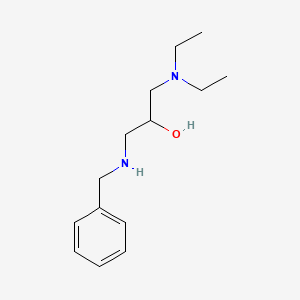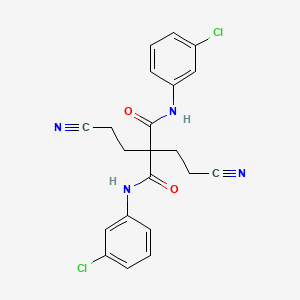
N~1~,N~3~-Bis(3-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~3~-Bis(3-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide is an organic compound characterized by its unique structure, which includes two 3-chlorophenyl groups and two cyanoethyl groups attached to a propanediamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis(3-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloroaniline and acrylonitrile.
Formation of Intermediate: The initial step involves the reaction of 3-chloroaniline with acrylonitrile to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the propanediamide core.
Final Product Formation: The final step involves the attachment of the cyanoethyl groups to the propanediamide core, resulting in the formation of N1,N~3~-Bis(3-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide.
Industrial Production Methods
In an industrial setting, the production of N1,N~3~-Bis(3-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~3~-Bis(3-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The chlorophenyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N~1~,N~3~-Bis(3-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of N1,N~3~-Bis(3-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide involves its interaction with molecular targets such as enzymes or receptors. The cyanoethyl groups may play a role in binding to these targets, while the chlorophenyl groups contribute to the compound’s overall stability and reactivity. The exact pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- N~1~,N~3~-Bis(3-fluorophenyl)-2,2-bis(2-cyanoethyl)propanediamide
- N~1~,N~3~-Bis(3-bromophenyl)-2,2-bis(2-cyanoethyl)propanediamide
- N~1~,N~3~-Bis(3-methylphenyl)-2,2-bis(2-cyanoethyl)propanediamide
Uniqueness
N~1~,N~3~-Bis(3-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide is unique due to the presence of 3-chlorophenyl groups, which impart distinct chemical and physical properties. These properties may include enhanced stability, specific reactivity patterns, and potential biological activity compared to its analogs.
Propiedades
Número CAS |
5199-61-1 |
|---|---|
Fórmula molecular |
C21H18Cl2N4O2 |
Peso molecular |
429.3 g/mol |
Nombre IUPAC |
N,N'-bis(3-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide |
InChI |
InChI=1S/C21H18Cl2N4O2/c22-15-5-1-7-17(13-15)26-19(28)21(9-3-11-24,10-4-12-25)20(29)27-18-8-2-6-16(23)14-18/h1-2,5-8,13-14H,3-4,9-10H2,(H,26,28)(H,27,29) |
Clave InChI |
KUUFPSQVTGOQSJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)NC(=O)C(CCC#N)(CCC#N)C(=O)NC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-[(4-chlorophenyl)hydrazinylidene]-oxido-phenylazanium](/img/structure/B14734252.png)
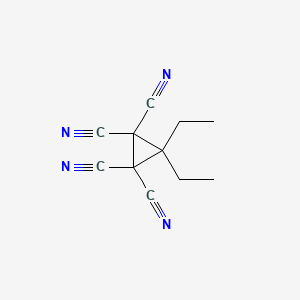
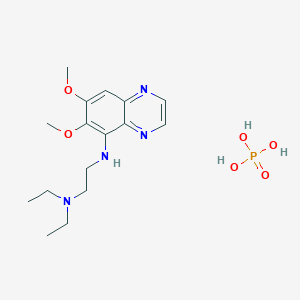
![(Z)-4-[2-(2,4-dichlorophenyl)hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B14734272.png)
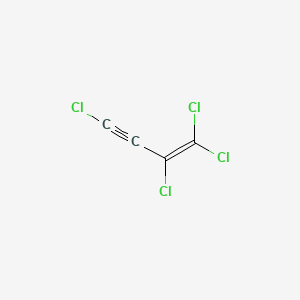

![N-[(2-cyanophenyl)thiocarbamoyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B14734282.png)
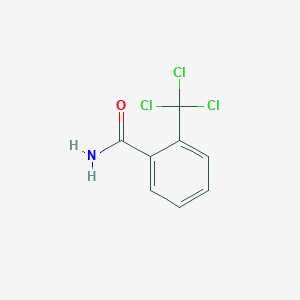
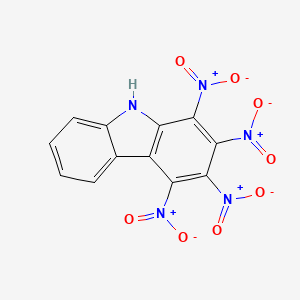
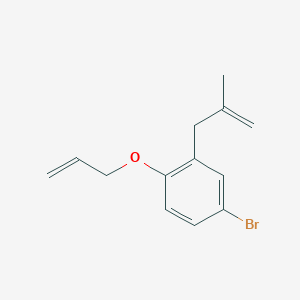

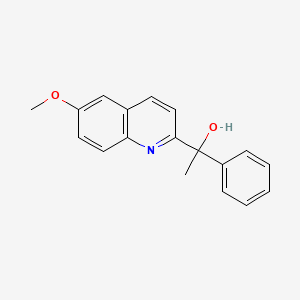
![Methyl 2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate](/img/structure/B14734323.png)
